molecular formula C10H14ClNO B1144108 3-Methyl-3-phenoxyazetidine HCl CAS No. 1323362-91-9

3-Methyl-3-phenoxyazetidine HCl

Cat. No.: B1144108
CAS No.: 1323362-91-9
M. Wt: 199.67726
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-phenoxyazetidine hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a white crystalline solid that is soluble in organic solvents such as alcohol and ether but has low solubility in water. This compound is primarily used as a pharmaceutical intermediate and reagent in organic synthesis .

Preparation Methods

The synthesis of 3-Methyl-3-phenoxyazetidine hydrochloride typically involves the reaction of 3-Methyl-3-phenoxyazetidine with hydrochloric acid. The process can be summarized as follows:

Chemical Reactions Analysis

3-Methyl-3-phenoxyazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Amination: This compound is used in amination reactions, where it reacts with amines to form new compounds.

    Amine Oxidation: It can also be used in amine oxidation reactions to produce oxidized amine derivatives

Scientific Research Applications

3-Methyl-3-phenoxyazetidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in amination and oxidation reactions.

    Biology: This compound is used in biological studies to investigate its effects on various biological pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticancer, antipsychotic, and antiepileptic drugs.

    Industry: It is utilized in the production of organic catalysts and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenoxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in amination and oxidation reactions, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions .

Comparison with Similar Compounds

3-Methyl-3-phenoxyazetidine hydrochloride can be compared with other similar compounds such as:

The uniqueness of 3-Methyl-3-phenoxyazetidine hydrochloride lies in its specific combination of the azetidine ring and phenoxy group, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

3-methyl-3-phenoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-10(7-11-8-10)12-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMSROYOGINVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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